hydrazine;phosphoric acid

Description

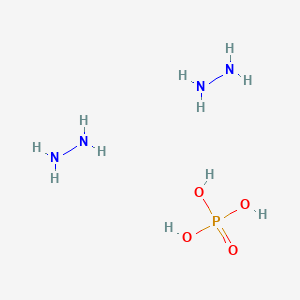

Overview of Hydrazinium (B103819) and Phosphate (B84403) Interactions

Hydrazine (B178648) is a basic compound that can be protonated by mineral acids to form solid salts. wikipedia.org When reacted with phosphoric acid, an acid-base neutralization occurs, leading to the formation of the hydrazinium cation ([N₂H₅]⁺) and various phosphate anions (such as H₂PO₄⁻ and HPO₄²⁻). researchgate.netcdnsciencepub.com The specific salt formed, such as monohydrazinium phosphate (N₂H₅H₂PO₄) or dihydrazinium phosphate ((N₂H₅)₂HPO₄), depends on the stoichiometry of the reactants. akjournals.comusc.gal

These reactions are not limited to simple salt formation. In some cases, phosphate esters can react with hydrazines to yield hydrazinium phosphates. cdnsciencepub.com The resulting salts are characterized by a network of hydrogen bonds, which play a crucial role in determining their crystal structure and physical properties. crystallography.netresearchgate.net For instance, neutron diffraction studies of hydrazinium dihydrogen phosphate have provided detailed insights into its hydrogen bonding network. nih.govosti.gov

The interaction between hydrazinium and phosphate ions can be seen in the crystal structure of these compounds. For example, in hydrazinium dihydrogen phosphate (N₂H₅H₂PO₄), the structure is composed of hydrazinium cations and dihydrogen phosphate anions linked by these extensive hydrogen bonds. crystallography.netnih.gov

Significance in Contemporary Chemical Research

Hydrazinium phosphates are significant in several areas of modern chemical research. They have been investigated for their potential applications as:

Flame Retardants: Compounds like monohydrazinium phosphate and dihydrazinium phosphate have been explored as flame retardants for cellulosic materials. akjournals.comresearchgate.net Their effectiveness is attributed to their ability to promote dehydration and char formation, which inhibits the spread of flames. researchgate.net

Precursors for Advanced Materials: These salts serve as precursors in the synthesis of other materials. For example, they can be used in the hydrothermal synthesis of transition metal phosphates, which have potential applications in catalysis and as molecular sieves. researchgate.netiucr.org

Ferroelectric and Piezoelectric Materials: Some phosphate-based materials exhibit ferroelectric properties, which are of interest for applications in capacitors, transducers, and sensors. ieee-uffc.orgrsc.org While research has focused on materials like potassium dihydrogen phosphate, the broader family of organic-inorganic hybrid phosphates, including those with hydrazinium, is an area of active investigation. ieee-uffc.orgrsc.orgcdnsciencepub.com The study of lithium hydrazinium sulfate (B86663), for instance, has provided insights into the mechanisms of ferroelectricity in such materials. cdnsciencepub.com

The thermal decomposition of hydrazinium phosphates is also a key area of study, as it is crucial for their application as flame retardants and in the synthesis of other materials. akjournals.comakjournals.com Studies have shown that these salts decompose through various intermediates, ultimately yielding products like metaphosphoric acid. akjournals.com

Scope and Research Objectives

The primary objective of research in this area is to synthesize and characterize new hydrazinium phosphate compounds and to explore their structure-property relationships. This includes:

Investigating the synthesis of novel hydrazinium phosphate salts with varying stoichiometries and substituents. researchgate.netakjournals.com

Characterizing their crystal structures and hydrogen bonding networks using techniques like X-ray and neutron diffraction. crystallography.netnih.gov

Studying their thermal behavior and decomposition pathways to understand their stability and potential applications at high temperatures. akjournals.comresearchgate.net

Exploring their physical properties, such as ferroelectricity and piezoelectricity, for potential applications in electronic devices. rsc.orgcdnsciencepub.com

Utilizing them as precursors for the synthesis of new metal-organic frameworks and other advanced materials. researchgate.net

By achieving these objectives, researchers aim to develop a deeper understanding of the fundamental chemistry of hydrazinium phosphates and to unlock their full potential for a wide range of applications.

Data Tables

Table 1: Examples of Hydrazinium Phosphate Compounds

| Compound Name | Chemical Formula | Reference |

| Monohydrazinium Phosphate | N₂H₅H₂PO₄ | akjournals.com |

| Dihydrazinium Phosphate | (N₂H₅)₂HPO₄ | akjournals.com |

| Hydrazinium Bis(dihydrogenphosphate) | N₂H₆(H₂PO₄)₂ | capes.gov.br |

Table 2: Crystallographic Data for Hydrazinium Dihydrogen Phosphate (N₂H₅H₂PO₄)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | |

| Space Group | P 2₁2₁2₁ | crystallography.netnih.gov |

| a | 5.6737 Å | crystallography.netnih.gov |

| b | 7.8194 Å | crystallography.netnih.gov |

| c | 10.6338 Å | crystallography.netnih.gov |

| α | 90° | crystallography.netnih.gov |

| β | 90° | crystallography.netnih.gov |

| γ | 90° | crystallography.netnih.gov |

Properties

CAS No. |

59779-45-2 |

|---|---|

Molecular Formula |

H11N4O4P |

Molecular Weight |

162.09 g/mol |

IUPAC Name |

hydrazine;phosphoric acid |

InChI |

InChI=1S/2H4N2.H3O4P/c2*1-2;1-5(2,3)4/h2*1-2H2;(H3,1,2,3,4) |

InChI Key |

ZUUFLSIICLHOJF-UHFFFAOYSA-N |

Canonical SMILES |

NN.NN.OP(=O)(O)O |

Related CAS |

302-01-2 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Hydrazine Phosphate Compounds

Direct Synthesis Routes of Hydrazinium (B103819) Phosphates

Direct synthesis routes involve the straightforward reaction of hydrazine (B178648) or its derivatives with a phosphorus-containing precursor to form hydrazinium phosphate (B84403) salts. These methods are often characterized by their simplicity and directness.

The neutralization reaction between hydrazine and a corresponding acid is a fundamental method for preparing simple hydrazinium salts. ias.ac.in When hydrazine, a weak base, reacts with phosphoric acid, a triprotic acid, it can be protonated to form various solid salts of the hydrazinium cation ([N₂H₅]⁺). wikipedia.org Depending on the stoichiometry of the reactants, different hydrazinium phosphate salts, such as monobasic or dibasic phosphates, can be formed. researchgate.net Hydrazine hydrate (B1144303) (N₂H₄·H₂O), a more convenient and common form of hydrazine, is often used in these aqueous neutralization reactions. ias.ac.inscribd.com

A versatile, simple, and safe method for synthesizing hydrazinium salts involves the metathetical reaction of solid ammonium (B1175870) salts with hydrazine hydrate. researchgate.net This reaction proceeds with the evolution of ammonia (B1221849), and the resulting hydrazinium salt can be crystallized from the solution, often in a vacuum desiccator over a drying agent like phosphorus pentoxide. ias.ac.inias.ac.in The conversion from the ammonium salt to the corresponding hydrazinium salt is typically quantitative. ias.ac.inias.ac.in This method has been successfully used to prepare a variety of simple and complex hydrazinium derivatives. ias.ac.in

Table 1: Overview of Hydrazinium Salt Synthesis from Ammonium Salts

| Reactants | Product Type | Key Features | Reference |

|---|---|---|---|

| Ammonium Salt, Hydrazine Hydrate | Hydrazinium Salt | Quantitative conversion, evolution of ammonia | ias.ac.inias.ac.in |

Hydrazinium phosphates can be formed exclusively from the reaction of certain phosphate esters with hydrazines. cdnsciencepub.comcdnsciencepub.com Phosphate esters with the general formula (RO)₂P(O)OR', where R can be methyl or phenyl and R' can be H, methyl, or phenyl, react with hydrazines to yield these salts. cdnsciencepub.comcdnsciencepub.comresearchgate.net This reaction is in contrast to the typical reaction between organic esters and hydrazines, which usually produces acylhydrazines. cdnsciencepub.com For example, the reaction of methyl diphenyl phosphate with hydrazine, methylhydrazine, or unsym-dimethylhydrazine results in the formation of a 1,1,1-trimethylhydrazinium salt. cdnsciencepub.com The continued substitution of hydrazine protons by methyl groups appears to be a combination of methylation by the phosphate esters and proton abstraction by other hydrazine molecules present. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Hydrothermal Synthesis of Metal Hydrazine Phosphates

Hydrothermal synthesis is a method that utilizes high-temperature, high-pressure aqueous solutions to crystallize materials. This technique is particularly effective for producing complex, open-framework metal phosphates where hydrazine or its cation acts as a ligand or a template.

The layered cobalt phosphate Co₂(PO₄)(H₂PO₄)N₂H₅ has been successfully synthesized via hydrothermal methods. rsc.orgrsc.orgresearchgate.net A rational synthesis involves reacting cobalt powder, phosphoric acid, hydrazine, and water in a molar ratio of 1:4:2.5:200. rsc.org The mixture is sealed in a Teflon-lined stainless steel autoclave and heated to 120 °C for three days. rsc.org The formation of this compound is sensitive to the pH of the reaction mixture, occurring only within the pH range of 2–4. rsc.orgresearchgate.net The resulting structure consists of neutral layers of cobalt phosphate, with hydrazinium cations (N₂H₅⁺) coordinated as ligands to the cobalt atoms. rsc.org

Table 2: Crystallographic Data for Co₂(PO₄)(H₂PO₄)N₂H₅

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P1 |

| a (Å) | 5.1393(6) |

| b (Å) | 6.363(1) |

| c (Å) | 11.293(1) |

| α (°) | 95.65(1) |

| β (°) | 96.874(9) |

| γ (°) | 92.79(1) |

Data sourced from the Journal of Materials Chemistry. rsc.orgresearchgate.net

The first transition metal phosphate containing hydrazine, poly[(μ₂-hydrazine)(μ₄-phosphato)iron(III)] or [Fe(PO₄)(N₂H₄)]n, was prepared under hydrothermal conditions. nih.govnih.govresearchgate.net The synthesis involves dissolving iron(II) chloride tetrahydrate in water, adding hydrazine monohydrate, and then adding KH₂PO₄. nih.gov This solution is placed in an autoclave and heated at 433 K (160 °C) for 10 hours, followed by controlled cooling. nih.govsemanticscholar.org The resulting crystal structure is a three-dimensional framework where each PO₄ tetrahedron bridges four Fe(III) atoms and each hydrazine ligand bridges two Fe(III) atoms. nih.govnih.govresearchgate.net The Fe(III) atom is coordinated to four oxygen atoms from phosphate tetrahedra and two nitrogen atoms from two trans-arranged hydrazine molecules, forming a slightly distorted FeO₄N₂ octahedron. nih.govnih.gov

Table 3: Synthesis Conditions for [Fe(PO₄)(N₂H₄)]n

| Parameter | Details |

|---|---|

| Reactants | Iron(II) chloride tetrahydrate, Hydrazine monohydrate, KH₂PO₄, Water |

| Temperature | 433 K (160 °C) |

| Duration | 10 hours |

| Cooling Rate | 10 K h⁻¹ |

| Product Structure | 3D framework of FeO₄N₂ octahedra and PO₄ tetrahedra |

Data sourced from Acta Crystallographica Section E. nih.gov

Catalytic Synthesis Involving Hydrazine and Phosphoric Acid Derivatives

The synergy between hydrazine compounds and phosphoric acid-based catalysts has led to the development of robust synthetic methodologies for a variety of chemical structures. These methods often leverage the acidic properties of phosphoric acid derivatives to catalyze condensation and cyclization reactions involving the nucleophilic hydrazine moiety. The use of modified phosphoric acids, such as those immobilized on solid supports or chiral variants, allows for enhanced efficiency, catalyst recyclability, and stereochemical control.

Synthesis of (2,4-Dinitrophenyl)hydrazine;Phosphoric Acid and Derivatives

The compound (2,4-Dinitrophenyl)this compound is a molecular complex formed through the acid-base interaction between 2,4-dinitrophenylhydrazine (B122626) (DNPH) and phosphoric acid (H₃PO₄), typically in a 1:1 stoichiometric ratio. evitachem.com The synthesis of the DNPH component itself is a well-established procedure involving the nucleophilic aromatic substitution of 2,4-dinitrochlorobenzene with a hydrazine source.

A common laboratory-scale synthesis involves dissolving 2,4-dinitrochlorobenzene in ethanol, followed by the addition of a hydrazine solution. orgsyn.org This hydrazine solution is often prepared by treating hydrazine sulfate (B86663) with a base like potassium acetate to liberate the free hydrazine. orgsyn.org The reaction mixture is refluxed, and the DNPH product, a red crystalline solid, precipitates out of the solution. orgsyn.org Yields for this process are reported to be in the range of 81-85%. orgsyn.org

The formation of the phosphoric acid complex is achieved by dissolving the synthesized DNPH in 85% phosphoric acid with stirring. evitachem.com The phosphoric acid in this context acts as a medium and a catalyst, protonating the carbonyl oxygen of aldehydes and ketones, which facilitates the subsequent nucleophilic attack by the DNPH in derivatization reactions. This pre-formulated reagent is used for the qualitative and quantitative analysis of carbonyl compounds, where the reaction yields a stable, colored hydrazone precipitate. acs.org

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |

| 2,4-Dinitrochlorobenzene | Hydrazine Solution | Ethanol | Reflux (1 hour) | (2,4-Dinitrophenyl)hydrazine | 81-85% orgsyn.org |

| (2,4-Dinitrophenyl)hydrazine | 85% Phosphoric Acid | None | Stirring (10-15 min) | (2,4-Dinitrophenyl)this compound | Not Applicable |

Pyrazole Synthesis via Silica-Phosphoric Acid Nanoparticles

The synthesis of pyrazole derivatives, a class of heterocyclic compounds with significant applications, can be efficiently catalyzed by phosphoric acid immobilized on a solid support. niscair.res.in The use of silica-phosphoric acid nanoparticles (nano-SPA) represents a green and effective methodology for the cyclocondensation of 1,3-diketones with various hydrazine derivatives. niscair.res.inniscpr.res.in This heterogeneous catalytic system offers several advantages, including high yields, short reaction times, simple work-up procedures, and the absence of solvents. niscair.res.in

The nano-SPA catalyst is prepared by the reaction of nano silica (B1680970) chloride with dry phosphoric acid. niscair.res.inniscpr.res.in The synthesis of highly substituted pyrazoles is then carried out by mixing the 1,3-diketone, a hydrazine derivative (such as hydrazine hydrate or phenylhydrazine), and a catalytic amount of nano-SPA under thermal, solvent-free conditions. niscair.res.in The catalyst facilitates the condensation and subsequent intramolecular cyclization to form the pyrazole ring. A key benefit of this method is the ability to recover the nano-SPA catalyst after the reaction and reuse it multiple times without a significant loss of catalytic activity. niscair.res.in

Another approach utilizes polyphosphoric acid supported on silica-coated magnetic nanoparticles (e.g., Ni₀.₅Zn₀.₅Fe₂O₄@SiO₂–PPA). core.ac.uk This catalyst was employed in a one-pot, four-component reaction of hydrazine hydrate, ethyl acetoacetate, an aromatic aldehyde, and malononitrile to synthesize dihydropyrano[2,3-c]pyrazole derivatives. core.ac.uknih.gov The magnetic nature of the support allows for easy separation of the catalyst from the reaction mixture using an external magnet. core.ac.uk

| Substrate 1 | Substrate 2 | Catalyst | Conditions | Product | Yield (%) | Time (min) |

| Acetylacetone | Phenylhydrazine | Nano-SPA | 80 °C, Solvent-free | 1,3,5-trimethyl-1H-pyrazole | 94 | 10 |

| Dibenzoylmethane | Hydrazine hydrate | Nano-SPA | 120 °C, Solvent-free | 3,5-diphenyl-1H-pyrazole | 92 | 15 |

| Ethyl acetoacetate, Benzaldehyde, Malononitrile | Hydrazine hydrate | Ni₀.₅Zn₀.₅Fe₂O₄@SiO₂–PPA | Room Temp, Water | 6-amino-5-cyano-4-phenyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole | 91 | 12 |

Enantioselective Condensation Catalyzed by Chiral Phosphoric Acid

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a wide range of enantioselective transformations. beilstein-journals.org These catalysts create a chiral environment that can effectively control the stereochemical outcome of reactions involving hydrazine derivatives. One notable application is in the enantioselective dearomative electrophilic hydrazination of indoles, which provides access to chiral indolenines containing aza-quaternary carbon centers. researchgate.net

In a typical reaction, a 2,3-disubstituted indole is reacted with an azo-compound, such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione, in the presence of a catalytic amount of a BINOL-derived chiral phosphoric acid. researchgate.net The CPA catalyst is believed to activate the azo electrophile through dual hydrogen-bonding interactions, guiding the nucleophilic attack of the indole from a specific face to achieve high enantioselectivity. beilstein-journals.orgresearchgate.net This methodology allows for the efficient construction of enantioenriched aza-quaternary indolenines in high yields and with excellent stereoselectivities (ee values). researchgate.net

CPAs have also been successfully employed in the asymmetric condensation of ketones with hydroxylamines or hydrazines to form chiral products. beilstein-journals.orgrsc.org For example, the condensation of 4-substituted cyclohexanones with O-arylhydroxylamines catalyzed by a CPA can yield axially chiral cyclohexylidene oxime ethers with high enantioselectivity. beilstein-journals.org The catalyst is thought to control the stereochemistry during the dehydration step of the condensation process. rsc.org Similarly, CPA-catalyzed asymmetric electrophilic amination of anilines with azodicarboxylates has been used to introduce a bulky hydrazine group, leading to the formation of planar chiral macrocycles with high enantioselectivity. beilstein-journals.orgnih.gov

| Reaction Type | Substrates | Catalyst | Product Type | Yield | Enantiomeric Excess (ee) |

| Dearomative Electrophilic Hydrazination | 2,3-disubstituted indoles, Azo-compounds | (S)-BINOL-derived CPA | Aza-quaternary carbon indolenines | High | Excellent researchgate.net |

| Asymmetric Condensation | 4-substituted cyclohexanones, O-arylhydroxylamines | Chiral Phosphoric Acid | Axially chiral cyclohexylidene oxime ethers | Good to Excellent | High beilstein-journals.org |

| Asymmetric Electrophilic Amination | Macrocyclic anilines, Azodicarboxylates | Chiral Phosphoric Acid | Planar chiral macrocycles | High | High beilstein-journals.orgnih.gov |

Advanced Structural Elucidation and Crystallographic Studies

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique has been successfully applied to various hydrazine-phosphate derivatives, from simple salts to complex coordination polymers, providing invaluable insights into their structural chemistry.

While the precise structure of hydrazinium (B103819) dihydrogen phosphate (B84403) (N₂H₅H₂PO₄) is not extensively detailed in foundational literature, analysis of the closely related hydrazonium diphosphate, (N₂H₆)(H₂PO₄)₂, provides significant insight into the structural motifs expected in such salts. The investigation of (N₂H₆)(H₂PO₄)₂ via SC-XRD revealed a monoclinic crystal system with space group P2₁/c. koreascience.kr The structure is characterized by a three-dimensional network held together by an extensive system of strong hydrogen bonds. koreascience.kr

In this structure, the hydrazonium (N₂H₆²⁺) dication, which possesses a center of symmetry, has an N-N bond distance of 1.40 Å. koreascience.kr Each nitrogen atom in the cation acts as a donor for three hydrogen bonds to oxygen atoms of the surrounding phosphate groups, with N···O distances measured at 2.62, 2.79, and 2.89 Å. koreascience.kr Additionally, a direct O···O hydrogen bond with a distance of 2.63 Å links adjacent phosphate groups, creating a robust, interconnected framework. koreascience.kr This arrangement highlights the critical role of hydrogen bonding in defining the crystal packing of simple hydrazinium phosphates.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | N-N Distance (Å) | Ref. |

|---|---|---|---|---|---|---|

| Hydrazonium Diphosphate | (N₂H₆)(H₂PO₄)₂ | Monoclinic | P2₁/c | a = 4.52 Å, b = 8.06 Å, c = 10.74 Å, β = 100.5° | 1.40 | koreascience.kr |

Layered metal phosphates represent a significant class of materials with applications in ion exchange, catalysis, and intercalation. actachemscand.org These structures typically consist of two-dimensional inorganic layers built from metal-oxygen polyhedra and phosphate tetrahedra, with charge-balancing cations and guest molecules situated in the interlayer space.

While examples of structures with hydrazine (B178648) acting as a permanent linker within the primary layers are specialized, the intercalation of hydrazine into established layered metal phosphates is a known phenomenon. For instance, layered zirconium phosphates can incorporate weak bases like hydrazine between their layers, which can significantly enhance proton conductivity. researchgate.net

Transition metals can react with hydrazine and phosphate anions to form stable, three-dimensional coordination polymers. A prime example is hydrazine iron(III) phosphate, [Fe(PO₄)(N₂H₄)]n, the first transition metal phosphate reported to contain hydrazine as a structural linker. nih.govnih.gov This compound was synthesized under hydrothermal conditions and its structure was determined by single-crystal X-ray diffraction. nih.gov

The analysis revealed an orthorhombic crystal system (space group Pccn) with a three-dimensional framework structure. nih.govresearchgate.net In this framework, each Fe(III) atom is octahedrally coordinated to four oxygen atoms from four different phosphate tetrahedra and two nitrogen atoms from two different hydrazine molecules, resulting in a slightly distorted FeO₄N₂ octahedron. nih.goviucr.org The hydrazine molecule acts as a bridging ligand (μ₂-hydrazine), connecting two Fe(III) centers. nih.govnih.gov Simultaneously, each phosphate (PO₄³⁻) anion bridges four distinct Fe(III) atoms, creating a highly stable and rigid network. nih.govnih.gov This structure is isotypic with related metal sulfate (B86663) compounds such as [Co(SO₄)(N₂H₄)] and [Mn(SO₄)(N₂H₄)]. nih.govnih.gov The framework is further consolidated by moderate N-H···O hydrogen bonds between the hydrazine ligands and the phosphate oxygen atoms. nih.govresearchgate.net

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters (Å) | Ref. |

|---|---|---|---|---|---|

| Hydrazine Iron(III) Phosphate | [Fe(PO₄)(N₂H₄)]n | Orthorhombic | Pccn | a = 6.3114, b = 7.6680, c = 8.6485 | researchgate.net |

Neutron Diffraction for Hydrogen Bonding Analysis

While X-ray diffraction is powerful for locating heavier atoms, it is less effective for precisely determining the positions of hydrogen atoms due to their low electron density. Neutron diffraction overcomes this limitation because neutrons scatter from atomic nuclei, and the scattering length of hydrogen (or its isotope, deuterium) is comparable to that of heavier atoms. This makes neutron diffraction the premier technique for the detailed study of hydrogen bonds.

In the context of hydrazine phosphates, where N-H···O and O-H···O interactions are ubiquitous and structurally definitive, neutron diffraction provides unambiguous information on proton locations and the geometry of these bonds. Studies on related crystalline materials, such as sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O), have successfully used neutron diffraction to refine hydrogen positions and characterize both strong (O-H···O distances of ~2.5 Å) and very weak hydrogen bonds. researchgate.net Similarly, neutron powder diffraction has been employed to determine the complete crystal structures, including all H-atom positions, in layered phosphates like α-Ti(HPO₄)₂·H₂O. rsc.org The precise location of hydrogen atoms is fundamental to understanding proton conduction pathways, tautomeric forms, and the directional nature of the forces that stabilize the crystal lattice.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface of a molecule is generated by partitioning the crystal electron density, creating a unique boundary where the contribution from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface—such as dnorm (a normalized contact distance)—one can identify regions of significant intermolecular contact.

This method is particularly useful for analyzing the complex web of non-covalent interactions in hydrazine-phosphate compounds. The analysis generates a two-dimensional "fingerprint plot," which summarizes all the intermolecular contacts and provides a quantitative measure of their relative contributions to the crystal packing. For example, in a study of anilinium dihydrogen phosphate, Hirshfeld analysis revealed that H···H (38.2%) and O···H intermolecular interactions were the most significant contributors to the surface, confirming the dominant role of hydrogen bonding in the crystal's stability. mdpi.com This technique allows for a detailed breakdown of contacts, including N-H···O, C-H···O, and even weaker van der Waals forces, providing a comprehensive picture of the forces holding the crystal together.

Molecular Conformation and Isomerism

The hydrazine molecule (N₂H₄) is conformationally flexible, with the most stable form in the gas phase being the gauche conformation, where the lone pairs on the nitrogen atoms are oriented at an angle to each other. Other conformations include the higher-energy anti (or trans) and eclipsed forms.

Within a crystal structure, the conformation of the hydrazine or hydrazinium moiety is not free but is dictated by its environment, specifically by the demands of metal coordination and the hydrogen-bonding network. In framework structures like [Fe(PO₄)(N₂H₄)]n, the hydrazine molecule acts as a bidentate ligand bridging two metal centers. nih.gov This bridging function constrains the molecule, likely into an anti or nearly anti conformation, to span the distance between the iron atoms effectively. The specific torsional angle around the N-N bond is a critical structural parameter determined during crystallographic refinement.

Isomerism can also be a factor in more complex derivatives. For instance, in substituted phosphinohydrazines, rotational isomers around the N-P bond are possible, although the energy barrier may be low enough for free rotation at room temperature. In hydrazone derivatives, Z/E isomerism around the C=N bond is a well-established phenomenon that is influenced by factors such as intramolecular hydrogen bonding and solvation. For the fundamental hydrazine-phosphate compounds, the primary conformational aspect is the torsional angle of the hydrazine/hydrazinium cation, which adapts to optimize the packing and hydrogen-bonding energies within the crystal.

Spectroscopic Characterization Techniques and Interpretation

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the functional groups and ionic structures within hydrazinium (B103819) phosphate (B84403). The compound is an acid-base salt, consisting of the hydrazinium cation (N₂H₅⁺) and the dihydrogen phosphate anion (H₂PO₄⁻). The spectra are therefore characterized by the vibrational modes of these two ions.

The most prominent features in the vibrational spectra of hydrazinium phosphate are the stretching modes associated with the N-H bonds of the hydrazinium cation and the P-O bonds of the dihydrogen phosphate anion.

N-H Stretching Modes: The N-H stretching vibrations typically appear in the high-frequency region of the spectrum, generally between 3100 and 3400 cm⁻¹. In pure hydrazine (B178648), symmetric and antisymmetric N-H stretching modes are observed. nih.govresearchgate.net For the hydrazinium cation, these bands are often broadened due to extensive hydrogen bonding within the crystal lattice. The N-H symmetric stretching mode is typically found around 3152 cm⁻¹, while the antisymmetric stretching mode appears at a higher wavenumber, near 3317 cm⁻¹. nih.gov

P-O Stretching Modes: The vibrations of the dihydrogen phosphate anion dominate the mid-frequency "fingerprint" region. The internal vibrations of a phosphate group are sensitive to protonation and bonding. Asymmetric stretching vibrations of the PO₂ and P(OH)₂ groups within the H₂PO₄⁻ anion are found in the 1000 to 1200 cm⁻¹ range. nih.gov More specifically, the symmetric stretching mode (ν₁) of aqueous phosphate anions is located around 938 cm⁻¹, and the antisymmetric stretching mode (ν₃) is at 1017 cm⁻¹. ufop.br The N-N stretching vibration of the hydrazinium cation is also found in this region, typically around 1000-1150 cm⁻¹. nih.govresearchgate.net

Table 1: Characteristic Vibrational Frequencies for Hydrazine;Phosphoric Acid

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |

| N-H Antisymmetric Stretching | ~3317 | IR / Raman | nih.gov |

| N-H Symmetric Stretching | ~3152 | IR / Raman | nih.gov |

| P-O Antisymmetric Stretching (PO₂) | 1000 - 1200 | IR / Raman | nih.gov |

| N-N Stretching | 1000 - 1150 | IR / Raman | nih.govresearchgate.net |

| P-O Symmetric Stretching (PO₄) | ~938 | Raman | ufop.br |

The formation of the hydrazinium (N₂H₅⁺) cation from the protonation of hydrazine results in distinct vibrational signatures. In addition to the N-H stretching modes, other vibrations such as NH₂/NH₃⁺ deformation, rocking, and torsion modes are IR and Raman active. For instance, in related hydrazinium compounds, NH₃⁺ rocking and N-N stretching vibrations are observed in the 780–1259 cm⁻¹ range. biointerfaceresearch.com NH₂ deformation modes are typically found around 1600 cm⁻¹. nih.gov The presence and specific frequencies of these bands confirm the existence of the hydrazinium cation within the salt structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei, primarily ¹H (proton) and ³¹P (phosphorus), within the compound.

Proton (¹H) NMR spectroscopy can be used to characterize the protons in the hydrazinium cation. Unbound hydrazine in solution typically shows a resonance around 3.0 ppm. nih.gov In hydrazinium phosphate, the chemical shift of the N-H protons would be expected to differ due to the positive charge and the influence of hydrogen bonding in the crystal structure or solution.

Furthermore, ¹H NMR is instrumental in studying the reaction products of hydrazine with phosphate-containing molecules, such as phosphate esters. In such organophosphate compounds, protons on carbons adjacent to the phosphate group exhibit spin-spin coupling with the ³¹P nucleus. libretexts.org This results in a splitting of the proton signal, with a typical three-bond coupling constant (³JH-P) on the order of 3-7 Hz. libretexts.org Analysis of these coupling patterns provides valuable structural information about the connectivity of the molecule.

Table 2: Typical ¹H NMR Chemical Shifts and Coupling Constants

| Proton Environment | Typical Chemical Shift (δ, ppm) | Coupling Constant (Hz) | Reference |

| Unbound Hydrazine (N₂H₄) | ~3.0 | N/A | nih.gov |

| Protons on carbon α to a phosphate group (e.g., R-CH₂-OPO₃²⁻) | 4.0 - 4.2 | ³JH-P ≈ 3-7 | libretexts.org |

Phosphorus-31 (³¹P) NMR is a highly effective technique for studying phosphorus-containing compounds due to the 100% natural abundance and spin-½ nucleus of ³¹P. wikipedia.orghuji.ac.il The chemical shifts in ³¹P NMR are sensitive to the oxidation state, coordination, and electronic environment of the phosphorus atom. oxinst.comaiinmr.com

Spectra are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm. libretexts.orgwikipedia.org For hydrazinium phosphate, the phosphorus exists in a single environment as the dihydrogen phosphate anion (H₂PO₄⁻). Therefore, the proton-decoupled ³¹P NMR spectrum is expected to show a single sharp resonance. The chemical shift of this peak would be close to 0 ppm, with minor deviations reflecting the specific ionic interactions and hydrogen bonding within the sample. The basicity of groups attached to the phosphorus atom can influence the chemical shift; for instance, more basic neighboring groups can cause a downfield (positive) shift. nih.gov

Table 3: Typical ³¹P NMR Chemical Shift Data

| Phosphorus Environment | Typical Chemical Shift (δ, ppm) | Reference |

| 85% Phosphoric Acid | 0 (Reference) | libretexts.orgwikipedia.org |

| Dihydrogen Phosphate (H₂PO₄⁻) | Near 0 | N/A |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. Neither the hydrazinium cation nor the phosphate anion possesses chromophores that absorb significantly in the typical UV-Vis range (200–800 nm).

However, UV-Vis spectroscopy is frequently used for the quantitative analysis of hydrazine or phosphate through the formation of colored complexes. For example, hydrazine reacts with reagents like p-dimethylaminobenzaldehyde to produce a yellow product with a maximum absorbance (λmax) at approximately 457 nm. rsc.org Similarly, phosphate can be quantified by reacting it with ammonium (B1175870) molybdate (B1676688) in the presence of a reducing agent like hydrazine sulfate (B86663) to form a blue phosphomolybdate complex, which has a strong absorbance at higher wavelengths, such as 820 nm. journalajocs.comuns.ac.id Therefore, while UV-Vis spectroscopy does not directly characterize the this compound compound itself, it is a key analytical method for determining the concentration of its constituent components via derivatization.

Electronic Transitions and Spectroscopic Signatures

The electronic absorption spectra of molecules are dictated by transitions between electronic energy levels. In the context of hydrazine and phosphate, UV-Visible spectroscopy is often employed to characterize the formation of complexes, such as the phosphomolybdate complex, where hydrazine acts as a reducing agent. In this reaction, a phosphomolybdate complex is formed and subsequently reduced by hydrazine hydrate (B1144303) to produce a distinct "molybdenum blue" color. innspub.net

The resulting intensely colored solution exhibits a strong absorbance maximum (λmax) in the visible region, which is directly proportional to the phosphate concentration. This characteristic absorption allows for the quantitative determination of phosphate. innspub.netjournalajocs.com Studies have shown that this system obeys the Beer-Lambert law over specific concentration ranges, with the maximum absorption wavelength consistently observed at high wavelengths. innspub.netuns.ac.id

| Complex | Reducing Agent | Maximum Absorption Wavelength (λmax) | Concentration Range (ppm) |

|---|---|---|---|

| Ammonium Phosphomolybdate | Hydrazine Hydrate | 840 nm innspub.net | 0.1-0.7 innspub.net |

| Ammonium Phosphomolybdate | Hydrazine Sulfate | 689-729 nm uns.ac.iduns.ac.id | Not Specified |

| Phospho-ammonium-hydrazine-molybdate (AHPM) | Hydrazine | 820 nm journalajocs.com | 5-90% phosphate content journalajocs.com |

Applications in Hydrazone Characterization

Hydrazones, which are formed from the condensation of hydrazine or its derivatives with aldehydes and ketones, possess extended chromophoric systems that give rise to characteristic electronic spectra. UV-Visible spectroscopy is a primary tool for characterizing these compounds. The spectra of hydrazones typically display intense intramolecular charge-transfer (ICT) bands. nih.gov

The position of the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε) are sensitive to the molecular structure, including the nature of the donor and acceptor groups and the extent of conjugation. acs.org Research on various hydrazone derivatives shows a wide range of absorption maxima, generally falling within the visible to near-infrared region. nih.govacs.org This sensitivity allows for the detailed study of structure-property relationships. For instance, extending the conjugation pathways in the hydrazone structure can lead to a significant bathochromic (red) shift in the absorption maximum. acs.org

| Hydrazone Type/Derivative | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) |

|---|---|---|---|

| TCNE/TCNQ-derived chromophores | Not Specified | 473 - 725 nih.govacs.org | Not Specified |

| 1,1,4,4-tetracyanobuta-1,3-dienes (TCBDs) 17 | CH2Cl2 | 584 nih.govacs.org | 6,100 nih.govacs.org |

| 1,1,4,4-tetracyanobuta-1,3-dienes (TCBDs) 18 | CH2Cl2 | 488 nih.govacs.org | 48,700 nih.govacs.org |

| 1,1,4,4-tetracyanobuta-1,3-dienes (TCBDs) 21 | CH2Cl2 | 478 nih.govacs.org | 82,500 nih.govacs.org |

| Phenylalanine derivatives (3a-d) | Acetonitrile | 316 - 359 mdpi.com | Not Specified |

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When analyzing materials treated with or containing hydrazine, XPS can provide crucial information about the nature of the nitrogen atoms present.

Studies on hydrazine-treated materials, such as graphene oxide, utilize XPS to elucidate the chemical structure of the resulting product. kaist.ac.kr The high-resolution N 1s spectrum is particularly informative. For instance, in poly(TMC-hydrazine), the N 1s spectrum can be deconvoluted into peaks corresponding to different nitrogen environments, such as C-N and N-H bonds within the hydrazide linkage (-CONH-NHOC-). researchgate.net Similarly, the C 1s spectrum reveals the different types of carbon bonding, distinguishing between aromatic carbons and those in the hydrazide group. researchgate.net This level of detail is critical for confirming the successful incorporation of hydrazine-based structures and understanding their surface chemistry.

| Material | Core Level | Binding Energy (eV) | Assigned Chemical State |

|---|---|---|---|

| poly(TMC−hydrazine) researchgate.net | C 1s | 284.61 | Benzene ring (C−H, C−C, C=C) |

| 287.88 | Hydrazide linkage (−CONH−NHOC−) |

Electron Paramagnetic Resonance (EPR) Spectroscopy in Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly valuable for studying transition metal complexes, including those containing hydrazine or its derivatives as ligands. nih.goviucr.orgnih.gov The EPR spectrum provides information about the electronic structure of the paramagnetic center. illinois.edu

The key parameters obtained from an EPR spectrum are the g-values and hyperfine coupling constants. nih.gov The g-value is a tensor that reflects the anisotropy of the electronic environment around the unpaired electron. nih.gov For many transition metal complexes, significant orbital angular momentum contributions lead to anisotropic g-values. illinois.edu Hyperfine coupling arises from the interaction of the electron spin with the nuclear spins of the metal or ligand atoms, providing information about the delocalization of the unpaired electron onto the ligands.

In studies of iron-nitrogen complexes, for example, EPR spectra can confirm the spin state (e.g., S = 1/2) and reveal strong hyperfine coupling to nitrogen nuclei, demonstrating the covalent character of the metal-ligand bond. nih.gov Marked differences between the EPR spectra of isotopically labeled (e.g., 15N) and unlabeled complexes can definitively establish the involvement of specific atoms in the paramagnetic center. nih.gov

| Complex | Spin State (S) | EPR Parameters/Observations |

|---|---|---|

| {[TPB]Fe(NNH2)}+nih.gov | 1/2 | 1H hyperfine coupling as large as 18 MHz. |

| Fe═NNH2nih.gov | 1/2 | Significant hyperfine coupling to nitrogen-bound H-atom(s), estimated as high as 25 MHz. |

| Fe═NNMe2nih.gov | 1/2 | gavg = 2.04; strong 57Fe hyperfine coupling. |

| 15N-labeled Fe═NNMe2nih.gov | 1/2 | Establishes strong hyperfine coupling (ca. 30 MHz) to a single N-atom. |

Theoretical and Computational Investigations of Hydrazine Phosphate Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecular systems. Methods like Density Functional Theory (DFT) are frequently employed to study the interactions of hydrazine (B178648) and its derivatives, particularly in acidic environments like phosphoric acid where they can act as corrosion inhibitors. najah.edu DFT is also used to analyze the structural and magnetic properties of metal complexes involving both hydrazine and phosphate (B84403), such as hydrazine iron(III) phosphate. Computational approaches, including Quantitative Structure-Activity Relationships (QSAR), leverage these calculations to link molecular descriptors with observable properties like inhibition efficiency. najah.edu

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). najah.edu The energy of the HOMO (EHOMO) is related to a molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) reflects its capacity to accept electrons. najah.edumdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, indicating it is more likely to engage in chemical reactions. nih.gov This concept is particularly relevant in studying the efficacy of hydrazine derivatives as corrosion inhibitors in phosphoric acid, where interactions involve electron transfer between the inhibitor molecule and the metal surface. najah.edu Computational studies have shown that a good correlation often exists between the EHOMO and the speed of corrosion, as higher HOMO energy facilitates the adsorption of the inhibitor onto the vacant d-orbitals of the metal. najah.edu The interaction is viewed as a donor-acceptor process between the π-electrons of the hydrazine derivative and the metal surface atoms. najah.edu

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Parameter | Symbol | Description | Significance in Reactivity |

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-containing orbital. | Indicates the propensity of a molecule to donate electrons. Higher EHOMO values suggest a better electron donor. najah.edu |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first vacant orbital available to accept electrons. | Indicates the propensity of a molecule to accept electrons. Lower ELUMO values suggest a better electron acceptor. mdpi.com |

| HOMO-LUMO Energy Gap | ΔE | The energy difference between ELUMO and EHOMO. | A key indicator of molecular stability and reactivity. A smaller gap implies higher reactivity and lower stability. nih.gov |

Building upon HOMO-LUMO energies, a suite of global reactivity descriptors can be calculated to quantify and predict the chemical behavior of molecules. These descriptors, derived within the framework of conceptual DFT, provide a quantitative measure of a molecule's stability and reactivity. nih.govscielo.org.mx They are instrumental in QSAR studies, for instance, to model the performance of hydrazine derivatives as corrosion inhibitors in phosphoric acid. najah.edu

Key global reactivity descriptors include:

Chemical Hardness (η): Measures the resistance of a molecule to changes in its electron distribution. mdpi.com Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it quantifies the propensity of a molecule to react. scielo.org.mxscielo.org.mx

Electronegativity (χ): Represents the power of an atom or molecule to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is the negative of electronegativity (μ = -χ). mdpi.com

Electrophilicity Index (ω): A measure of the energy stabilization when a system acquires an additional electronic charge from the environment. nih.gov

These parameters are calculated using the energies of the frontier orbitals, based on Koopmans' theorem approximations. ijres.org The relationships are summarized in the table below.

Table 2: Global Reactivity Descriptors and Their Formulas

| Descriptor | Symbol | Formula |

| Chemical Hardness | η | η = (ELUMO - EHOMO) / 2 |

| Chemical Softness | S | S = 1 / (2η) |

| Electronegativity | χ | χ = - (EHOMO + ELUMO) / 2 |

| Chemical Potential | µ | µ = -χ = (EHOMO + ELUMO) / 2 |

| Electrophilicity Index | ω | ω = µ² / (2η) |

Formulas are based on finite difference approximations. mdpi.com

The three-dimensional structure of a molecule dictates its physical and chemical properties. For a flexible molecule like hydrazine (N₂H₄), conformational analysis is essential for understanding its behavior. Hydrazine can exist in several conformations due to rotation around the N-N single bond. The most stable conformer is the gauche form, where the H-N-N-H dihedral angle is approximately 90°. nih.gov Other less stable conformations include the eclipsed (cis) and staggered (anti or trans) forms. nih.govijrar.org

The energy differences between these conformers constitute rotational energy barriers, which have been extensively studied using computational methods. ijrar.org The internal rotation of hydrazine involves passing through two transition states (TS): TS1 (eclipsed, φ = 0°) and TS2 (staggered, φ = 180°). nih.gov The energy barrier for the rotation from the ground state (GS) to TS1 is higher than that to TS2.

Computational studies have dissected the rotational barrier energy (ΔEbarrier) into distinct contributions:

Structural Energy (ΔEstruc): Energy changes due to alterations in bond lengths and angles during rotation.

Steric Exchange Energy (ΔEsteric): Arises from Pauli repulsion between electron clouds.

Hyperconjugative Energy (ΔEdeloc): Relates to stabilizing electron delocalization effects.

Natural Bond Orbital (NBO) analysis reveals that the major barrier-forming contribution in both transition states is the change in hyperconjugative energy (ΔEdeloc). nih.gov The lower barrier of TS2 is attributed to the pyramidalization of the nitrogen atoms, which lowers the structural energy component (ΔEstruc), rather than changes in steric repulsion between the nitrogen lone pairs. nih.gov

Molecular Dynamics Simulations for Adsorption Phenomena

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD can model complex processes like adsorption at interfaces. acs.org Ab initio MD simulations, which use forces calculated from first-principles (quantum mechanics), are particularly useful for providing an accurate description of systems where electronic effects and bond formation/breaking are important, such as the adsorption of hydrazine on metal surfaces. acs.org

In the context of hydrazine-phosphate systems, MD simulations can elucidate the adsorption mechanisms of hydrazine derivatives onto metal surfaces in the presence of phosphoric acid and water. acs.org Such simulations provide detailed insights into:

Adsorption Energies: Calculating the strength of the interaction between the adsorbate (hydrazine) and the substrate.

Surface Conformation: Determining the most stable orientation and arrangement of adsorbed molecules.

Solvent Effects: Understanding the role of water and other species (like phosphate ions) in the adsorption process. Studies have shown that including an explicit hydration shell in simulations can significantly influence the adsorption behavior due to the complex network of hydrogen bonding. acs.org

Surface Selectivity: Investigating why adsorbates may prefer one crystal face over another, which is crucial in applications like the shape-controlled synthesis of nanoparticles. acs.org

For example, MD simulations have been used to model the cooperative adsorption of hydrazine and water on different copper surfaces, revealing that hydrazine preferentially adsorbs on the (111) face but not the (100) face, a finding that explains experimentally observed nanoparticle shapes. acs.org

Reaction Pathway Modeling and Transition State Analysis

Understanding chemical reactions requires mapping the potential energy surface (PES) that connects reactants to products. Computational chemistry excels at identifying the most plausible reaction pathways by locating intermediates and, crucially, the transition states (TS) that represent the energy maxima along the minimum energy path. arxiv.org A transition state is a first-order saddle point on the PES and its structure and energy determine the activation energy and, therefore, the rate of the reaction. arxiv.org

For hydrazine-phosphate systems, this modeling can be applied to various processes, such as the decomposition of hydrazine on catalytic surfaces or its synthesis. nih.gov The typical computational workflow involves:

Geometry Optimization: Finding the minimum energy structures for reactants, products, and any intermediates.

Transition State Search: Employing algorithms to locate the saddle point structure connecting two minima.

Frequency Calculation: Confirming the nature of the stationary points. A minimum has all real vibrational frequencies, while a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the minimum energy path from the transition state down to the connected reactant and product to verify the reaction pathway.

For instance, DFT calculations have been used to elucidate the mechanism for hydrazine synthesis on Co₃Mo₃N surfaces. nih.gov These studies identified key intermediates (e.g., NNH₂) and calculated the activation barriers for hydrogenation steps, revealing a low-energy pathway for heterogeneous catalysis. nih.gov Such computational modeling provides atomic-level detail that is essential for designing more efficient catalysts and understanding reaction mechanisms.

Computational Studies on Molecular Interactions and Adsorption Mechanisms

Computational methods provide a detailed picture of the intermolecular forces that govern the behavior of hydrazine-phosphate systems, especially in adsorption and complex formation. These studies go beyond simple energy calculations to characterize the nature and strength of specific interactions.

DFT calculations are widely used to explore the binding between hydrazine derivatives and surfaces. researchgate.net The primary interaction for hydrazine adsorption on oxide surfaces like silica (B1680970) is often hydrogen bonding. nasa.gov In systems containing both hydrazine and phosphate, strong N-H···O hydrogen bonds are expected and have been characterized in crystal structures like hydrazine iron(III) phosphate.

To quantify these interactions, advanced techniques are used:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify and characterize chemical bonds and non-covalent interactions. It can be used to quantify the strength of hydrogen bonds (e.g., N-H···O) and other weak interactions. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution around a molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. nih.govresearchgate.net These maps are invaluable for predicting sites of nucleophilic and electrophilic attack and understanding intermolecular interactions like hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge transfer and orbital interactions between molecules, providing insight into donor-acceptor relationships that stabilize intermolecular complexes. nih.gov

Together, these computational tools reveal that the adsorption of hydrazine on various substrates is a complex interplay of physisorption (van der Waals forces, hydrogen bonding) and chemisorption (covalent bond formation), with the specific mechanism depending on the nature of the surface and the surrounding chemical environment (e.g., presence of water or phosphate ions). ucl.ac.uktandfonline.com

Mechanistic Studies of Reactions Involving Hydrazine and Phosphoric Acid

Nucleophilic Addition-Elimination Mechanisms (e.g., Hydrazone Formation)

The reaction between hydrazine (B178648) and carbonyl compounds (aldehydes and ketones) to form hydrazones is a classic example of a nucleophilic addition-elimination reaction. pressbooks.publibretexts.orgorganicmystery.com The mechanism is significantly influenced by catalysis, particularly by acids like phosphoric acid.

The reaction proceeds in two main stages. First, the lone pair of electrons on one of the nitrogen atoms of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is the nucleophilic addition step, which forms a tetrahedral intermediate known as a carbinolamine. organicmystery.com The second stage is an elimination (dehydration) step, where a molecule of water is removed to form the final hydrazone product, which is characterized by a carbon-nitrogen double bond (C=N). pressbooks.pub

Research has demonstrated the efficacy of phosphate (B84403) groups in catalyzing hydrazone formation. In one study, an aromatic aldehyde with an ortho-phosphate (B1173645) group was shown to have a significantly faster reaction rate with a hydrazine derivative compared to an analogous aldehyde without the phosphate group. nih.gov This acceleration is attributed to intramolecular general acid catalysis by the phosphate moiety, which facilitates the proton transfer steps involved in the mechanism. nih.gov At a neutral pH, the presence of the ortho-phosphate group can increase the reaction speed by over an order of magnitude. nih.gov

Table 1: Apparent Second-Order Rate Constants for Hydrazone Formation This table illustrates the catalytic effect of an ortho-phosphate group on the reaction between an aromatic aldehyde and a coumarin (B35378) hydrazine at pH 7. The rate constant is significantly higher for the phosphate-containing aldehyde (SA-P) compared to the non-phosphate analogue (fY).

Data sourced from studies on intramolecular catalysis. nih.gov

Electron Transfer Processes

Electron transfer is a fundamental process in the redox chemistry of hydrazine, particularly in its electro-oxidation, which is relevant to fuel cell technology. Phosphoric acid often serves as the electrolyte in these systems, providing the necessary protons and ionic conductivity. researchgate.net

Detailed kinetic studies of hydrazine oxidation at glassy carbon electrodes have revealed that the process does not follow the simple Butler-Volmer theory. Instead, the kinetics are better described by the symmetric Marcus-Hush (sMH) theory, which accounts for a potential-dependent transfer coefficient. ox.ac.uk This indicates that the energy landscape of the electron transfer reaction changes with the applied electrode potential. From this more advanced model, key kinetic parameters such as the reorganization energy (λ) can be extracted. The reorganization energy represents the energy cost of rearranging the solvent molecules and the intramolecular bonds of the reactant prior to electron transfer.

Table 2: Kinetic Parameters for Hydrazine Electro-oxidation This table presents the reorganization energy and the approximate formal potential for the rate-determining first electron transfer in the electro-oxidation of hydrazine, as determined by voltammetric analysis consistent with Marcus-Hush theory.

Data derived from studies on Marcusian electron transfer kinetics. ox.ac.uk

The process of electron transfer in these systems is complex, with the formation of various intermediates. The specific pathway can be influenced by the electrode material, the pH of the electrolyte, and the concentration of hydrazine. researchgate.net

Acid-Catalyzed Reaction Pathways

Phosphoric acid is an effective catalyst for a variety of reactions involving the formation or cleavage of chemical bonds. Its role typically involves the protonation of a substrate to make it more reactive.

As discussed previously, one of the most prominent examples of acid catalysis involving hydrazine is hydrazone formation. organicmystery.comnih.gov However, the catalytic role of phosphoric acid extends to other reaction types, such as elimination reactions. For instance, the dehydration of alcohols to form alkenes is often catalyzed by strong, non-nucleophilic acids like phosphoric acid. libretexts.org In this E1 mechanism, the acid first protonates the alcohol's hydroxyl group, converting it into a good leaving group (water). libretexts.org Departure of the water molecule generates a carbocation intermediate, which then loses a proton from an adjacent carbon to form the alkene. libretexts.org

The principles of this catalytic action are directly applicable to the dehydration step of hydrazone formation, where the carbinolamine intermediate has a hydroxyl group that must be eliminated. Protonation of this hydroxyl group by phosphoric acid facilitates its departure as a water molecule, driving the reaction toward the final hydrazone product.

The efficiency of acid catalysis is directly related to the pH of the medium. Studies comparing different acid catalysts for hydrazone formation have shown that phosphonic acids can be superior catalysts to carboxylic acids at biological pH. nih.gov This highlights the importance of the acid's pKa value and its ability to donate a proton in a specific chemical environment.

Table 3: Effect of Catalyst on Hydrazone Yield This table shows the percentage yield of hydrazone from the reaction of 4-nitrobenzaldehyde (B150856) and NBD hydrazine after 4 hours in the presence of different acid catalysts, demonstrating the superior performance of 2-aminobenzenephosphonic acid compared to aniline (B41778) and anthranilic acid at physiological pH.

Data adapted from studies on catalysts for hydrazone formation. nih.gov

Adsorption Kinetics and Isotherms (e.g., Langmuir Adsorption Isotherm)

The adsorption of hydrazine and its derivatives onto surfaces is a critical aspect of their application as corrosion inhibitors, particularly for protecting metals like mild steel in acidic environments such as phosphoric acid solutions. researchgate.netnajah.edu The mechanism of inhibition involves the formation of a protective film on the metal surface, which acts as a barrier to the corrosive medium. This film is formed by the adsorption of the inhibitor molecules.

The adsorption process can be described by various kinetic models and isotherms. Numerous studies have shown that the adsorption of hydrazine derivatives in phosphoric acid on mild steel surfaces follows the Langmuir adsorption isotherm. researchgate.netresearchgate.net The Langmuir model assumes that adsorption occurs at specific, localized sites on the surface, that each site can accommodate only one molecule, and that there are no interactions between adsorbed molecules. iosrjournals.org This model implies the formation of a monolayer of the inhibitor on the metal surface. iosrjournals.org

The Langmuir isotherm is expressed by the equation: C / θ = 1 / K_ads + C where C is the concentration of the inhibitor, θ is the surface coverage, and K_ads is the equilibrium constant of the adsorption process.

The equilibrium constant (K_ads) is related to the standard free energy of adsorption (ΔG°_ads), which provides insight into the spontaneity and strength of the adsorption process. A more negative value of ΔG°_ads indicates stronger and more spontaneous adsorption. researchgate.net

Table 4: Adsorption Parameters for Hydrazine Derivatives on Mild Steel in Phosphoric Acid This table lists the Langmuir adsorption equilibrium constant (K_ads) and the standard free energy of adsorption (ΔG°_ads) for three different hydrazine derivatives used as corrosion inhibitors in 2 M phosphoric acid at 308 K. The high values of K_ads and negative values of ΔG°_ads indicate strong and spontaneous adsorption.

Data sourced from corrosion inhibition studies. researchgate.netresearchgate.net

The kinetics of adsorption, which describe the rate at which equilibrium is reached, have also been studied. For many systems involving organic matter removal from phosphoric acid, the adsorption kinetics are well-described by a pseudo-second-order model, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons. mdpi.com

Advanced Analytical Methodologies for Detection and Quantification

Spectrophotometric Assays

Spectrophotometry offers robust and accessible methods for the quantification of both hydrazine (B178648) and phosphate (B84403). These techniques rely on chemical reactions that produce colored compounds, where the intensity of the color, measured as absorbance, is proportional to the concentration of the analyte.

The Molybdenum Blue method is a widely recognized and sensitive spectrophotometric technique for determining orthophosphate concentrations. The fundamental principle involves a two-step process. First, in an acidic medium, orthophosphate ions react with a molybdate (B1676688) reagent, typically ammonium (B1175870) molybdate, to form a heteropoly acid, specifically 12-molybdophosphoric acid. researchgate.netampp.org This complex is colorless.

In the second step, this heteropoly acid is selectively reduced by a reducing agent to form a stable, intensely colored blue complex known as molybdenum blue. researchgate.net The intensity of this blue color, which is measured at a wavelength of maximum absorbance (typically between 820 nm and 880 nm), is directly proportional to the orthophosphate concentration in the sample. researchgate.netresearchgate.net

Several reducing agents can be employed, each with specific characteristics. Ascorbic acid is a common choice, but others, including hydrazine sulfate (B86663) or hydrazine hydrate (B1144303), have also been effectively used. researchgate.netacs.org The choice of reducing agent can influence the reaction time and sensitivity. For instance, a method using hydrazine hydrate as the reductant for the phosphomolybdate complex has been optimized for phosphate determination. researchgate.net

Table 1: Comparison of Reducing Agents in the Molybdenum Blue Method This table is interactive. Users can sort columns by clicking on the headers.

| Reducing Agent | Typical Acid Medium | Wavelength (λmax) | Key Characteristics |

|---|---|---|---|

| Ascorbic Acid | Sulfuric Acid | ~880 nm | Commonly used; provides rapid color development. researchgate.netnih.gov |

| Hydrazine Hydrate/Sulfate | Sulfuric Acid | ~830-870 nm | Effective reductant; reaction conditions can be optimized for sensitivity. researchgate.netacs.orgresearchgate.net |

| Stannous Chloride (SnCl₂) | Sulfuric Acid | ~690-730 nm | High sensitivity but the color can be less stable over time compared to other agents. acs.org |

For the determination of hydrazine, the most prevalent colorimetric method involves the use of 4-(dimethylamino)benzaldehyde, often abbreviated as p-DAB. In an acidic solution, hydrazine reacts with p-DAB to form a yellow azine derivative. electrochemsci.orgnih.gov The intensity of the resulting yellow solution is measured spectrophotometrically at its maximum absorbance, typically around 458 nm, and is proportional to the hydrazine concentration. nih.govresearchgate.net This method is valued for its simplicity, speed, and sensitivity. nih.gov

Other reagents have also been developed for the colorimetric determination of hydrazine. One such method involves reacting hydrazine with 2,4-dinitrochlorobenzene to form a 2,4-dinitrophenylhydrazine (B122626) derivative. This derivative then undergoes a condensation reaction with p-DAB to produce a stable, yellow-colored hydrazone, which is quantified. researchgate.net Another approach uses 4-dimethylaminocinnamaldehyde, which reacts with hydrazine to form a Schiff base, yielding a colored product suitable for spectrophotometric measurement. acs.org

Table 2: Overview of Colorimetric Reagents for Hydrazine Determination This table is interactive. Users can sort columns by clicking on the headers.

| Reagent | Principle of Reaction | Wavelength (λmax) | Reported Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

|---|---|---|---|

| 4-(dimethylamino)benzaldehyde (p-DAB) | Forms a yellow azine derivative. electrochemsci.orgnih.gov | ~458 nm | - |

| 2,4-dinitrochlorobenzene & p-DAB | Forms a dinitrophenylhydrazone. researchgate.net | 458 nm | 8.1 x 10⁴ |

Chromatographic Techniques (High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offer high selectivity and sensitivity for the analysis of hydrazine. cdc.gov These techniques are essential for separating the analyte from complex matrices and providing accurate quantification.

Due to its high polarity, low molecular weight, and lack of a strong chromophore, direct analysis of hydrazine by conventional chromatographic methods is challenging. nih.govhelixchrom.com Therefore, a pre-column derivatization step is almost always employed. cdc.gov This process converts hydrazine into a more stable, less polar, and more easily detectable derivative.

A variety of derivatization reagents are used, typically aldehydes or ketones, which react with hydrazine to form stable hydrazones. researchgate.net The choice of reagent depends on the analytical technique (GC or HPLC) and the detector being used. For GC analysis, reagents like acetone (B3395972) are used to form acetone azine, which is volatile and suitable for GC separation. researchgate.netnih.gov For HPLC, reagents that introduce a chromophore into the derivative are preferred for UV-Vis detection.

Table 3: Derivatization Reagents for Chromatographic Analysis of Hydrazine This table is interactive. Users can sort columns by clicking on the headers.

| Reagent | Technique | Derivative Formed | Detector | Limit of Quantification (LOQ) |

|---|---|---|---|---|

| Acetone | GC | Acetone Azine | MS | 0.10 mg/kg |

| ortho-phthalaldehyde (OPA) | GC | Phthalazine | MS | 0.007 µg/L |

| p-tolualdehyde | HPLC | p-tolualdehyde hydrazone | MS/MS | 0.005 ng/mL |

| Benzaldehyde | HPLC | Benzaldehyde hydrazone | UV | - |

Coupling chromatographic separation with mass spectrometry (MS) provides unequivocal identification and highly sensitive quantification of hydrazine derivatives. cdc.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for hydrazine analysis. After derivatization, the resulting compound is separated by the GC column and then ionized and detected by the mass spectrometer. This allows for quantification based on specific ion fragments, which greatly enhances selectivity. For example, a method using acetone as the derivatization reagent allows for the analysis of the resulting acetone azine by headspace GC-MS, with a reported limit of quantitation as low as 0.1 ppm in active pharmaceutical ingredients. researchgate.net Another sensitive GC-MS method for hydrazine in water involves derivatization with ortho-phthalaldehyde (OPA). researchgate.netnih.gov

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) offers exceptional sensitivity and is particularly well-suited for analyzing hydrazine in complex biological matrices like human plasma or urine. nih.govnih.gov In this technique, the derivative is separated by HPLC, ionized, and then specific precursor-to-product ion transitions are monitored by the tandem mass spectrometer. An HPLC-MS/MS method for quantifying hydrazine in human urine after derivatization with p-anisaldehyde has been developed, offering a linear range from 0.0493 to 12.3 ng/mL. nih.gov Similarly, simultaneous quantification of hydrazine and its metabolite acetylhydrazine in human plasma has been achieved using p-tolualdehyde derivatization followed by HPLC-MS/MS analysis. nih.gov

Table 4: Examples of Coupled Chromatographic Techniques for Hydrazine Analysis This table is interactive. Users can sort columns by clicking on the headers.

| Technique | Derivatization Reagent | Matrix | Key Findings |

|---|---|---|---|

| GC-MS/MS | Acetone | Prednisolone (drug substance) | LOQ of 0.10 mg/kg; rapid and selective method. nih.gov |

| GC-MS | ortho-phthalaldehyde | Drinking Water | LOQ of 0.007 µg/L; high sensitivity. nih.gov |

| HPLC-MS/MS | p-anisaldehyde | Human Urine | Linear range of 0.0493-12.3 ng/mL; suitable for clinical monitoring. nih.gov |

Electrochemical Methods (Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)

Electrochemical methods offer a sensitive, rapid, and often cost-effective alternative for the determination of hydrazine. These techniques measure the electrical response (current or impedance) resulting from the electrochemical oxidation of hydrazine at an electrode surface.

Cyclic Voltammetry (CV) is a widely used technique to study the electrochemical behavior of hydrazine. In CV, the potential of a working electrode is scanned linearly versus time, and the resulting current from the oxidation of hydrazine is measured. The peak current of the anodic wave is typically proportional to the hydrazine concentration. electrochemsci.org The sensitivity and selectivity of this method can be significantly enhanced by modifying the electrode surface with various nanomaterials or mediators that catalyze the hydrazine oxidation reaction, thereby lowering the overpotential and increasing the peak current. nih.gov For instance, a glassy carbon electrode modified with a composite of electrochemically reduced graphene oxide and PEDOT:PSS has been used to detect hydrazine with a limit of detection of 0.01 µM. nih.govacs.org

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for investigating the kinetics of electrochemical reactions and the properties of the electrode-solution interface. nih.gov In the context of hydrazine, EIS is used to study the charge transfer resistance (Rct) associated with its oxidation. aqa.org.ar When hydrazine is oxidized at the electrode, it alters the interfacial properties, leading to a change in the impedance spectrum, particularly the diameter of the semicircle in a Nyquist plot, which corresponds to the Rct. This change in resistance can be correlated to the concentration of the analyte. nih.gov EIS has been employed to study the electro-oxidation of hydrazine on palladium-modified graphite (B72142) electrodes and to evaluate the corrosive behavior of hydrazine with various metals by measuring changes in polarization resistance. ampp.orgaqa.org.ar

Table 5: Performance of Selected Electrochemical Sensors for Hydrazine Detection This table is interactive. Users can sort columns by clicking on the headers.

| Electrode Modification | Technique | Linear Range | Limit of Detection (LOD) |

|---|---|---|---|

| ErGO/PEDOT:PSS on Glassy Carbon | DPV, Amperometry | 0.2–100 µM | 0.01 µM |

| Poly(dopamine) on Indium Tin Oxide | Cyclic Voltammetry | 100 µM–10 mM | 1 µM |

| N-Doped Hollow Carbon Spheres on SPGE | Differential Pulse Voltammetry | 0.02–380.0 µM | 0.007 µM |

| Nanoporous Gold (NPG) | Hydrodynamic Chronoamperometry | 5.00 nM–2.05 mM | 4.37 nM |

Hydrazine Oxidation Studies in Acidic Media

The oxidation of hydrazine (N₂H₄) in acidic media is a multifaceted process. In aqueous solutions, hydrazine acts as a base, and in acidic conditions, it is protonated to form the N₂H₅⁺ ion. Studies on the electro-oxidation of hydrazine have shown that only the unprotonated form, N₂H₄, is electro-active. acs.org The protonated species, N₂H₅⁺, which is predominant in acidic solutions, is electro-inactive. acs.org

The oxidation of N₂H₄ produces four protons for every molecule converted to dinitrogen. acs.org This release of protons in the vicinity of an electrode can rapidly protonate incoming N₂H₄ molecules, converting them into the inactive N₂H₅⁺ form. acs.org This phenomenon leads to a self-inhibiting reaction, where the process hinders its own progression, causing a significant reduction in the observed electrical currents compared to what would be expected under buffered conditions. acs.org

Research into the oxidation mechanism using isotopic labeling has provided deeper insights. The oxidation of a mixture of nonlabeled (¹⁴N₂H₄) and ¹⁵N-labeled hydrazine (¹⁵N₂H₄) results in the formation of ¹⁵N₂, ¹⁴N₂, and ¹⁴N¹⁵N molecules. mdpi.com This outcome indicates the formation of an intermediate species, which subsequently splits to produce the mixed-isotope nitrogen molecule. mdpi.com This randomization of nitrogen atoms is a key finding in understanding the oxidation pathway. mdpi.com However, it is noted that exclusively four-electron oxidizing agents, such as acid iodate, can produce unrandomized N₂ molecules, suggesting that the mechanism can be dependent on the specific oxidizing agent present. mdpi.com

Factors influencing the rate of hydrazine oxidation include pH, temperature, and the presence of catalysts. dtic.mil The reaction is known to be significantly accelerated by the presence of certain metal ions, such as copper. dtic.mil The products of hydrazine oxidation in the presence of oxygen are typically nitrogen and water, though ammonia (B1221849) can also be a product of its decomposition. mdpi.comdtic.mil

Corrosion Inhibition Monitoring

Hydrazine and its derivatives are recognized as effective corrosion inhibitors for various metals, particularly in acidic environments. Their efficacy is monitored using several advanced analytical techniques, including weight loss measurements, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization (PDP) curves. jmaterenvironsci.comnih.gov

These compounds function by adsorbing onto the metal surface, creating a protective barrier that reduces the corrosion rate. jmaterenvironsci.com The presence of heteroatoms like nitrogen, sulfur, and oxygen in the molecular structure of hydrazine derivatives facilitates this adsorption. jmaterenvironsci.com

Electrochemical studies are central to monitoring corrosion inhibition. Polarization curves can determine the type of inhibitor. For instance, some hydrazine derivatives act as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process. jmaterenvironsci.comsciencetechindonesia.com EIS measurements provide data on the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. An increase in Rct in the presence of the inhibitor signifies effective corrosion protection. The inhibition efficiency (η%) can be calculated from these measurements.

Research on mild steel in phosphoric acid has demonstrated that the inhibition efficiency of hydrazine derivatives increases with their concentration. jmaterenvironsci.com The adsorption of these inhibitors on the steel surface has been found to follow the Langmuir adsorption isotherm. jmaterenvironsci.com

Below is a data table summarizing findings from a study on hydrazine derivatives as corrosion inhibitors for mild steel in a 2 M phosphoric acid solution. jmaterenvironsci.com

| Inhibitor | Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Inhibition Efficiency (η%) |

|---|---|---|---|

| Blank | - | 39.88 | - |

| HZ1 | 5x10⁻⁵ | 158.23 | 74.85 |

| 10⁻⁴ | 158.23 | 75.94 | |

| 5x10⁻⁴ | 158.23 | 79.43 | |

| 10⁻³ | 158.23 | 79.50 | |

| HZ2 | 10⁻⁵ | 125.00 | 78.33 |

| 10⁻³ | 241.54 | 85.60 |

Thermal Analysis Techniques (Differential Thermal Analysis, Thermogravimetric Analysis)

Thermal analysis techniques, including Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA), are crucial for understanding the thermal stability and decomposition of hydrazine and its compounds, such as hydrazine phosphate. mdpi.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.com For hydrazine compounds, TGA can determine the temperatures at which decomposition and weight loss occur. Studies on hydrazine's thermal decomposition show that the process is influenced by factors like temperature, pressure, heating rate, and the presence of catalysts. nih.govcaltech.edu At lower temperatures, the primary decomposition product is often ammonia (NH₃), while at higher temperatures, nitrogen (N₂) and hydrogen (H₂) become the dominant products. nih.govcaltech.edu